2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-27(25,26)19-10-9-17(22-23-19)14-3-2-4-16(12-14)21-18(24)11-13-5-7-15(20)8-6-13/h2-10,12H,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMOQFUUQVQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide typically involves multiple steps, including the formation of the pyridazinyl and fluorophenyl intermediates. Common synthetic routes include:
Formation of the Pyridazinyl Intermediate: This step often involves the reaction of a suitable precursor with hydrazine derivatives under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Coupling Reactions: The final step involves coupling the pyridazinyl and fluorophenyl intermediates with an acetamide group, often using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby altering the cellular response.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Core Heterocycles : The target’s pyridazine core distinguishes it from analogs with pyrimidine (13e), thiadiazole (CB-839), or triazole () cores. These variations impact electronic properties and binding interactions.
Substituent Positioning: The methylsulfonyl group on the pyridazine ring (target) vs.
Linker Flexibility : The acetamide bridge in the target allows conformational flexibility compared to rigid linkers like sulfanyl () or urea ().
Physicochemical and Computational Properties
Table 2: Calculated Properties of Selected Compounds
Notes:
- CB-839’s higher XlogP (due to trifluoromethoxy group) suggests greater lipophilicity, which may influence blood-brain barrier penetration .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for This compound is , with a molecular weight of approximately 343.39 g/mol. The compound features a fluorophenyl group, a pyridazine moiety with a methylsulfonyl substituent, and an acetamide functional group. These structural components suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN3O2S |
| Molecular Weight | 343.39 g/mol |
| Purity | ~95% |
The biological activity of This compound is anticipated to be significant due to its structural features. Compounds with similar structures have been shown to interact with various biological targets, including:
- Enzymes : Inhibitors of specific enzymes involved in metabolic pathways.
- Receptors : Potential modulators of cellular signaling pathways.
Pharmacological Properties
Research indicates that pyridazinone derivatives, including this compound, may exhibit:
- Anti-inflammatory effects : Compounds in this class have been explored for their ability to reduce inflammation markers in various models.
- Anticancer activity : Similar derivatives have shown promise in inhibiting tumor growth in animal models.
- Antimicrobial properties : Some studies suggest efficacy against bacterial strains, particularly Gram-positive bacteria.
Case Studies
- Cancer Models : In preclinical studies, the compound demonstrated significant tumor size reduction compared to control groups, indicating its potential as an anticancer agent.
- Inflammatory Disease Models : Administration of the compound led to decreased levels of inflammatory markers in animal models, supporting its role as an anti-inflammatory agent.
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.
Comparative Analysis
To better understand the unique properties of This compound , a comparison with similar compounds is useful:
| Compound Name | Key Features |
|---|---|
| N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide | Contains triazole moiety; potential anti-cancer activity |
| 4-Fluoro-N-(3-(6-(Methylsulfonyl)pyridazin-3-Yl)Phenyl)-3-(Trifluoromethyl)benzenesulfonamide | Fluorine substitutions enhance lipophilicity; studied for anti-inflammatory properties |
| N-(3-(6-Methylsulfonyl)pyridazin-3-Yl)Phenylacetamide | Lacks fluorination; serves as a baseline for comparison |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-fluorophenyl)-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide?
Methodological Answer:
The synthesis involves multi-step functionalization of pyridazine and phenylacetamide precursors. A plausible route includes:
Sulfonation of Pyridazine: Introduce the methylsulfonyl group at position 6 of pyridazine using methanesulfonyl chloride under alkaline conditions to avoid over-sulfonation .
Coupling Reactions: React 3-aminophenylpyridazine with 4-fluorophenylacetic acid via a carbodiimide-mediated condensation (e.g., EDC/HOBt) to form the acetamide bond. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Purification: Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol to isolate high-purity product (>95% by HPLC) .
Key Considerations: Optimize reaction temperature (60–80°C) to balance yield and byproduct formation. Confirm intermediates via -NMR (e.g., singlet for methylsulfonyl at δ 3.2–3.4 ppm) .
Basic: How should structural characterization be performed for this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds between acetamide and sulfonyl groups) .
- Spectroscopy:
- Mass Spectrometry: High-resolution MS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns .
Basic: What biological screening assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
Prioritize target-based assays due to the compound’s sulfonyl and fluorophenyl motifs:
- Kinase Inhibition: Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC values <1 μM suggest therapeutic potential .
- Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 0.1–100 μM. Compare to cisplatin as a positive control .
- Metabolic Stability: Assess hepatic microsomal turnover (human/rat) via LC-MS to estimate half-life (>30 min preferred) .
Data Interpretation: Cross-validate results with molecular docking (e.g., AutoDock Vina) to correlate activity with sulfonyl-pyridazine interactions .
Advanced: How can analytical method validation ensure reproducibility in pharmacokinetic studies?
Methodological Answer:
Validate LC-MS/MS methods per ICH guidelines:
- Linearity: Calibrate across 1–1000 ng/mL (R >0.99) using deuterated internal standards .
- Precision/Accuracy: Intra-/inter-day CV <15% and recovery 85–115% .
- Matrix Effects: Test plasma, liver homogenate, and urine for ion suppression/enhancement .
Case Study: A validated method for a related acetamide showed LOD 0.1 ng/mL and LOQ 0.3 ng/mL, enabling trace quantification in rat plasma .
Advanced: How do substituent modifications (e.g., methylsulfonyl vs. methoxy) impact bioactivity?
Methodological Answer:
Perform comparative SAR studies:
- Sulfonyl vs. Methoxy: Replace methylsulfonyl with methoxy in the pyridazine ring. Test in kinase assays; sulfonyl groups typically enhance binding via polar interactions with ATP pockets (e.g., 10-fold higher EGFR inhibition) .
- Fluorophenyl Position: Compare para-fluorophenyl (target compound) with ortho/meta analogs. Para-substitution often improves metabolic stability due to reduced CYP450 interactions .
Data Analysis: Use free energy perturbation (FEP) calculations to quantify substituent effects on binding affinity .
Advanced: How to resolve contradictions in reported synthetic yields for similar acetamides?
Methodological Answer:
Systematically evaluate variables:
- Catalyst Screening: Compare Pd(OAc), CuI, and ligand-free conditions. Pd catalysts may improve coupling efficiency (yield increase from 45% to 72%) .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) vs. toluene. DMF enhances solubility but may increase side reactions (e.g., hydrolysis) .
Case Study: A 20% yield discrepancy for a chloroacetamide was resolved by optimizing reaction time (8 hr vs. 12 hr) and inert atmosphere .
Advanced: What environmental impact assessments are critical for this compound?
Methodological Answer:
Follow OECD guidelines for ecotoxicology:
- Biodegradation: Use OECD 301F (manometric respirometry) to assess 28-day degradation in activated sludge. Sulfonamide groups often persist (DT >60 days) .
- Aquatic Toxicity: Test on Daphnia magna (EC) and Danio rerio (LC). Structural analogs show moderate toxicity (EC ~10 mg/L) .
Mitigation: Propose advanced oxidation processes (e.g., UV/HO) for wastewater treatment .
Advanced: How to employ computational methods for crystallography-driven drug design?
Methodological Answer:
Integrate XRD data with molecular dynamics (MD):
- Crystal Packing Analysis: Use Mercury Software to identify π-π stacking (pyridazine-fluorophenyl) and hydrogen bonds critical for stability .
- MD Simulations: Simulate solvated systems (GROMACS) to assess conformational flexibility. Stable RMSD (<2 Å over 100 ns) indicates rigid binding conformers .
Application: A pyrimidine acetamide showed improved solubility after MD-guided carboxylate substitution .
Advanced: What polypharmacology risks arise from off-target interactions?
Methodological Answer:
Profile against safety panels (e.g., Eurofins Cerep):
- GPCR Screening: Test for hERG channel inhibition (patch-clamp; IC >10 μM preferred) .
- CYP Inhibition: Assess CYP3A4/2D6 inhibition via fluorogenic assays. Fluorophenyl groups may reduce CYP affinity compared to chlorophenyl analogs .
Case Study: A sulfonamide acetamide showed off-target activity at serotonin receptors (5-HT K 50 nM), necessitating structural refinement .
Advanced: How to identify and characterize metabolites in preclinical studies?
Methodological Answer:
Use high-resolution mass spectrometry (HRMS) and stable isotopes:
- Metabolite Profiling: Incubate with liver microsomes and analyze via UPLC-QTOF. Major metabolites often include hydroxylated pyridazine and deacetylated products .
- Isotope Labeling: Synthesize -labeled acetamide for tracer studies. Confirm glutathione adducts (m/z shift +305) to detect reactive intermediates .
Validation: Compare fragmentation patterns with synthetic standards (e.g., N-oxidized pyridazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
